![molecular formula C6H9NO B2784645 2-Methyl-3-oxopentanenitrile CAS No. 3764-02-1](/img/structure/B2784645.png)
2-Methyl-3-oxopentanenitrile
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Description
2-Methyl-3-oxopentanenitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-oxopentanenitrile is1S/C6H9NO/c1-3-6(8)5(2)4-7/h5H,3H2,1-2H3
. This code provides a unique identifier for the molecular structure of this compound. Physical And Chemical Properties Analysis
2-Methyl-3-oxopentanenitrile has a melting point of 81-83°C .Scientific Research Applications
Enantiomer Determination in Human Plasma
A study by Schadewaldt, Wendel, & Hammen (1996) developed a sensitive method for determining S- and R-3-methyl-2-oxopentanoate enantiomers in human plasma. This method is suitable for isotope enrichment analysis and was applied to patients with diabetes mellitus and maple syrup urine disease.
Isomerization Studies
Bini et al. (2010) conducted a study on the isomerization of 2-methyl-3-butenenitrile, demonstrating the use of operando FTIR spectroscopy for kinetic analysis. The study provided insights into the mechanism and kinetics of this isomerization process.
Synthesis of 6-Substituted 2-(N-acetylamino)pyridines
Research by Vijn, Arts, Maas, & Castelijns (1993) explored the cyclization of 5-oximinoalkanenitriles to synthesize 6-substituted 2-(N-acetylamino)pyridines. This study revealed the behavior of oxime derivatives of 5-oxopentanenitriles in various chemical reactions.
Microbial Synthesis of Pentanol Isomers
Cann & Liao (2009) investigated the synthesis of pentanol isomers in engineered microorganisms, highlighting the potential of these compounds for biofuel applications. This research points to significant advancements in metabolic engineering for biofuel production.
Metabolism in Pancreatic Islets
A study by Hutton, Sener, & Malaisse (1979) examined the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. This research provided valuable insights into the metabolic pathways and the effects of this compound on islet-cell respiration and biosynthetic activity.
Catalysis and Hydrogenolysis Studies
Research by Díaz, Garin, & Maire (1983) focused on the catalysis and hydrogenolysis of hexanes, including the study of 2-methylpentane isomerization. This study contributes to the understanding of catalytic processes in chemical synthesis.
Biosynthetic Pathways for Biofuels
Tokic et al. (2018) explored the discovery and evaluation of biosynthetic pathways for producing methyl ethyl ketone precursors, which are significant for sustainable biofuel production. This research highlights the potential of synthetic biology in creating novel biosynthetic pathways.
Fragrance Material Review
A study by Scognamiglio, Jones, Letizia, & Api (2012) reviewed the use of methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate as a fragrance ingredient. This research provides insights into the application of similar compounds in the fragrance industry.
Arsenite Methylation Analysis
Wang et al. (2012) conducted a study on arsenite methylation catalyzed by human arsenic methyltransferase. The research provided a detailed understanding of the biochemical processes involved in arsenic metabolism.
properties
IUPAC Name |
2-methyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-3-6(8)5(2)4-7/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQNLQUJEQFXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxopentanenitrile |
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